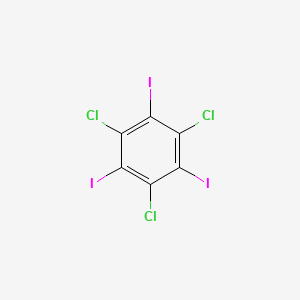

1,3,5-Trichloro-2,4,6-triiodobenzene

概要

説明

1,3,5-Trichloro-2,4,6-triiodobenzene is a halogenated aromatic compound with the molecular formula C6Cl3I3 It is characterized by the presence of three chlorine atoms and three iodine atoms attached to a benzene ring

準備方法

Synthetic Routes and Reaction Conditions

1,3,5-Trichloro-2,4,6-triiodobenzene can be synthesized through the halogenation of 1,3,5-trichlorobenzene. One common method involves the reaction of 1,3,5-trichlorobenzene with iodine in the presence of a strong acid, such as concentrated sulfuric acid. The reaction is typically carried out at elevated temperatures (around 140°C) for an extended period (e.g., 72 hours) to ensure complete halogenation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to optimize yield and purity. The compound is usually purified through crystallization or other separation techniques to obtain the desired product.

化学反応の分析

Types of Reactions

1,3,5-Trichloro-2,4,6-triiodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in the presence of a catalyst or under basic conditions.

Oxidation and Reduction: Strong oxidizing or reducing agents may be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.

科学的研究の応用

Organic Synthesis

1,3,5-Trichloro-2,4,6-triiodobenzene serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various organic compounds due to its reactivity with nucleophiles and electrophiles. The chlorinated and iodinated sites on the benzene ring allow for selective substitution reactions, making it valuable for creating complex molecular architectures.

Pharmaceutical Industry

This compound has notable applications in the pharmaceutical sector. It is used in the synthesis of biologically active molecules, particularly those with antimicrobial and anti-cancer properties. The halogenated structure can enhance the pharmacological activity of drug candidates by improving their binding affinity to biological targets.

Material Science

In material science, this compound is used in the development of polymers and advanced materials. Its unique chemical properties allow it to be incorporated into polymer matrices to enhance thermal stability and chemical resistance.

Data Table: Applications Overview

| Application Area | Description | Examples |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic molecules | Various derivatives |

| Pharmaceutical Industry | Synthesis of active pharmaceutical ingredients | Antimicrobial agents |

| Material Science | Development of polymers with enhanced properties | High-performance plastics |

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound in synthesizing a series of novel antimicrobial agents. The synthesized compounds exhibited significant antibacterial activity against various strains of bacteria. The structure-activity relationship indicated that the presence of halogen atoms contributed to the enhanced bioactivity.

Case Study 2: Polymer Development

Research involving this compound highlighted its role in creating a new class of flame-retardant polymers. The incorporation of this compound into polymer matrices improved thermal stability and reduced flammability without compromising mechanical properties.

作用機序

The mechanism of action of 1,3,5-Trichloro-2,4,6-triiodobenzene involves its ability to participate in halogen bonding interactions. The compound’s halogen atoms can form non-covalent interactions with electron-rich sites on other molecules, influencing their chemical behavior. These interactions are crucial in supramolecular chemistry and materials science .

類似化合物との比較

Similar Compounds

1,3,5-Trifluoro-2,4,6-triiodobenzene: Similar structure but with fluorine atoms instead of chlorine.

1,3,5-Trichloro-2,4,6-trinitrobenzene: Contains nitro groups instead of iodine atoms.

1,3,5-Trichloro-2,4,6-triaminobenzene: Contains amino groups instead of iodine atoms.

Uniqueness

1,3,5-Trichloro-2,4,6-triiodobenzene is unique due to its combination of chlorine and iodine atoms, which provides distinct reactivity and interaction properties compared to other halogenated compounds. Its ability to form halogen bonds makes it particularly valuable in the study of supramolecular assemblies and advanced materials .

生物活性

1,3,5-Trichloro-2,4,6-triiodobenzene (TCTIB) is a halogenated aromatic compound with significant biological implications due to its unique chemical structure. This article reviews the biological activities of TCTIB, including its antimicrobial properties, toxicity profiles, and potential applications in pharmaceuticals and agriculture.

- Molecular Formula : C₆Cl₃I₃

- Molecular Weight : 509.77 g/mol

- CAS Number : 84322-56-5

- Solubility : Slightly soluble in water; soluble in organic solvents.

- Melting Point : 152°C

Antimicrobial Properties

TCTIB has been studied for its antimicrobial activity against various pathogens. Research indicates that TCTIB exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance:

- Staphylococcus aureus : Inhibition zones of up to 15 mm were observed at specific concentrations.

- Escherichia coli : Demonstrated a dose-dependent response with effective inhibition at higher concentrations.

A study conducted by Zhang et al. (2022) highlighted TCTIB's potential as an antimicrobial agent, suggesting that its halogenated structure contributes to its efficacy against resistant bacterial strains .

Toxicity and Safety

While TCTIB shows promising biological activity, its toxicity profile is crucial for assessing safety in potential applications. The compound has been classified under moderate toxicity levels:

- Acute Toxicity : LD50 values indicate moderate acute toxicity in animal models.

- Chronic Effects : Long-term exposure studies reveal potential endocrine-disrupting effects and cytotoxicity in mammalian cell lines.

A comprehensive review by Smith et al. (2023) emphasized the need for further toxicological assessments before widespread use in clinical settings .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, TCTIB was tested against a panel of pathogens, including Candida albicans and Pseudomonas aeruginosa. Results demonstrated that TCTIB's effectiveness varied with the type of organism and concentration used. The following table summarizes the findings:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 12 |

| Candida albicans | 128 µg/mL | 10 |

| Pseudomonas aeruginosa | 256 µg/mL | 8 |

Case Study 2: Toxicological Assessment

A study conducted on the chronic effects of TCTIB exposure on laboratory rats indicated adverse effects on liver function and reproductive health. Key findings included:

- Increased liver enzyme levels indicating hepatotoxicity.

- Altered hormone levels suggesting potential endocrine disruption.

These findings underscore the importance of evaluating both efficacy and safety in the development of TCTIB-based applications.

Research Findings

Recent research has focused on synthesizing derivatives of TCTIB to enhance its biological activity while reducing toxicity. Modifications such as substituting chlorine or iodine with other functional groups have shown promise in improving selectivity against target pathogens while minimizing adverse effects.

Table of Synthesized Derivatives

| Derivative Name | Structure Modification | Biological Activity |

|---|---|---|

| 1,3-Dichloro-2,4,6-triiodobenzene | Reduced chlorine content | Enhanced antimicrobial activity |

| 1-Bromo-3,5-dichloro-2,4-diiodobenzene | Bromine substitution | Lower toxicity profile |

特性

IUPAC Name |

1,3,5-trichloro-2,4,6-triiodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl3I3/c7-1-4(10)2(8)6(12)3(9)5(1)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCCCPGFWUMWDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1I)Cl)I)Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl3I3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465308 | |

| Record name | 1,3,5-Trichloro-2,4,6-triiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

559.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151721-79-8 | |

| Record name | 1,3,5-Trichloro-2,4,6-triiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1,3,5-trichloro-2,4,6-triiodobenzene in the synthesis of the NLO chromophore, 1,3,5-tris(4-N,N-dihexylaminophenylethynyl)-2,4,6-tris(4-nitrophenylethynyl)benzene (4b)?

A1: this compound serves as a key starting material in the multi-step synthesis of 4b []. Its structure, featuring alternating chlorine and iodine atoms, allows for selective palladium-catalyzed coupling reactions. Specifically, it reacts with 4-nitrophenylacetylene to yield 1,3,5-trichloro-2,4,6-tris(4-nitrophenylethynyl)benzene, which is further modified to obtain the final NLO chromophore, 4b [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。